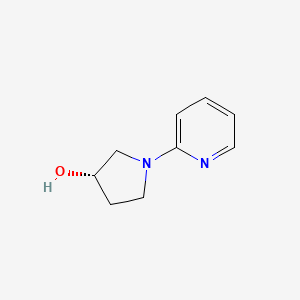

(S)-1-(pyridin-2-yl)pyrrolidin-3-ol

Description

Importance of Chiral Pyrrolidine (B122466) Scaffolds in Asymmetric Organic Synthesis

The substituted chiral pyrrolidine ring is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds. nih.gov Its significance extends to its crucial role as a versatile building block in organic synthesis and as a core component of many effective ligands and organocatalysts. nih.govchemsrc.com Since the pioneering work on proline-catalyzed asymmetric reactions, the pyrrolidine scaffold has become a central focus in the field of organocatalysis. nih.govorganic-chemistry.org This is due to the ability of the secondary amine within the five-membered ring to form transient enamines with carbonyl compounds, which can then react with electrophiles in a highly stereocontrolled manner. chemsrc.com The conformational rigidity of the pyrrolidine ring, combined with the stereogenic centers, allows for precise control over the transition state of a reaction, leading to high levels of enantioselectivity. nih.gov The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines remains a significant area of research, driven by the continuous demand for new and improved asymmetric catalysts. chemsrc.com

Role of Pyridine-Containing Architectures in Advanced Chemical Systems

The pyridine (B92270) ring, an aromatic heterocycle, is another fundamental building block in modern chemistry, particularly in the realms of medicinal chemistry and catalysis. nih.gov Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a key pharmacophore in a multitude of approved drugs. nih.gov In the context of catalysis, pyridine and its derivatives, such as bipyridines and pyridine-oxazolines, are widely employed as ligands in transition-metal-catalyzed reactions. researchgate.netnih.gov The nitrogen atom in the pyridine ring can coordinate to a metal center, influencing its electronic and steric environment, and thereby modulating its catalytic activity and selectivity. researchgate.net The development of chiral pyridine-containing ligands has been instrumental in the advancement of a wide range of asymmetric transformations. researchgate.net

Structural Context of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol within Chiral Amines

This compound is a chiral secondary amino alcohol that incorporates both a stereogenic center on the pyrrolidine ring and a coordinating pyridine moiety. This unique combination of structural features positions it as a promising candidate for applications as a chiral ligand or catalyst. The pyrrolidin-3-ol substructure provides a chiral backbone and a hydroxyl group that can participate in hydrogen bonding or be further functionalized. The pyridin-2-yl group attached to the pyrrolidine nitrogen introduces a metal-coordinating site, allowing the molecule to act as a bidentate ligand. This dual functionality is a key design element in many successful chiral catalysts, where one part of the molecule binds to the catalytic center and the other directs the stereochemical outcome of the reaction.

While specific research data on the catalytic applications of This compound is not extensively available in the public domain, its structural similarity to other well-established chiral ligands suggests significant potential. For instance, chiral pyridyl pyrrolidine ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions. nih.gov

Overview of Research Trajectories for Pyrrolidine-Pyridine Hybrid Molecules

The strategic combination of pyrrolidine and pyridine rings into a single molecular entity represents a vibrant and promising area of chemical research. These hybrid molecules are being explored for their potential as novel organocatalysts, chiral ligands for transition-metal catalysis, and as scaffolds for the development of new therapeutic agents. nih.govnih.gov

In medicinal chemistry, the pyrrolidine scaffold can enhance the three-dimensionality and stereochemical complexity of a drug candidate, while the pyridine moiety can improve its pharmacological properties through interactions with biological targets. nih.gov Several research efforts are focused on synthesizing libraries of pyrrolidine-pyridine derivatives to explore their structure-activity relationships for various diseases. nih.gov

In the field of asymmetric catalysis, the focus is on designing and synthesizing new chiral pyrrolidine-pyridine ligands with tunable steric and electronic properties. The modular nature of these hybrids allows for systematic modifications to both the pyrrolidine and pyridine fragments to optimize their performance in a variety of catalytic reactions. nih.govresearchgate.net The development of recyclable pyrrolidine-based chiral pyridinium (B92312) ionic liquids for asymmetric Michael additions is a testament to the innovative approaches being taken in this area.

While detailed research findings on This compound are limited, the foundational principles of its constituent scaffolds and the ongoing research into similar hybrid molecules strongly suggest a promising future for this and related compounds in advancing the frontiers of chemical synthesis and drug discovery.

Data Tables

Due to the limited availability of specific research data for This compound in the public domain, the following tables provide illustrative data for closely related and well-characterized compounds to highlight the type of information that is critical for the scientific evaluation of such molecules.

Table 1: Physicochemical Properties of Representative Chiral Pyrrolidine and Pyridine Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (S)-(-)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | C₆H₁₃NO | 115.17 | 167-169 |

| (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | 112068-01-6 | C₁₇H₁₉NO | 253.34 | - |

| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 157.99 | 193-195 |

| This compound | 895588-71-3 | C₉H₁₂N₂O | 164.20 | Not available |

Table 2: Illustrative Catalytic Performance of a Chiral Pyrrolidine-Based Organocatalyst

| Catalyst | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol silyl (B83357) ether | Michael Addition | Propanal and trans-β-nitrostyrene | 98 | 99 | organic-chemistry.org |

This table demonstrates the typical data presented for the application of a chiral pyrrolidine derivative in asymmetric catalysis. Specific catalytic data for this compound is not available.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-pyridin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVUBKWZTRFGDS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401293943 | |

| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895588-71-3 | |

| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895588-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401293943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 Pyridin 2 Yl Pyrrolidin 3 Ol and Analogous Structures

General Strategies for Enantioselective Pyrrolidine (B122466) Synthesis

The construction of the chiral pyrrolidine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Asymmetric 1,3-Dipolar Cycloaddition Approaches to Chiral Pyrrolidines

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful and atom-economical method for the synthesis of substituted pyrrolidines. mappingignorance.org This approach allows for the creation of up to four new contiguous stereocenters in a single, highly stereoselective step. mappingignorance.orgrsc.org The reaction involves the [3+2] cycloaddition of an azomethine ylide, often generated in situ, with an alkene. acs.org The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts, including a variety of metal complexes and organocatalysts. mappingignorance.org

Key aspects of this methodology include:

Catalyst Systems: A broad range of chiral catalysts have been developed, including those based on copper(I) and silver(I), which can influence the endo/exo selectivity of the cycloaddition. mappingignorance.org Chiral Brønsted acids have also been employed to activate the dipole and control stereochemistry. acs.org

Dipolarophiles: While traditionally limited to electron-deficient alkenes, recent advancements have expanded the scope to include less activated dipolarophiles like vinylarenes. mappingignorance.org

Stereodivergence: By carefully selecting the catalyst and reaction conditions, it is possible to access different stereoisomers of the pyrrolidine product from the same starting materials. rsc.org

Applications: This method has been successfully applied to the synthesis of a wide variety of structurally diverse and densely substituted pyrrolidines, including proline derivatives that can serve as organocatalysts themselves. acs.orgacs.orgnih.gov

The development of organocatalytic asymmetric 1,3-dipolar cycloadditions has further enhanced the utility of this strategy, offering an environmentally friendly and efficient means to produce enantiomerically enriched pyrrolidines. metu.edu.tr

Catalyzed N-Heterocyclization Techniques for Pyrrolidine Rings

Catalyzed N-heterocyclization reactions provide a direct and efficient pathway to the pyrrolidine ring system. These methods often involve the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable reactive partner.

A variety of transition metal catalysts, including those based on iridium, rhodium, palladium, and iron, have been shown to be effective for these transformations. organic-chemistry.orgrsc.orgthieme-connect.de For instance, iridium complexes can catalyze the N-heterocyclization of primary amines with diols to furnish five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org

Key techniques in this category include:

Intramolecular Hydroamination: This atom-economical process involves the intramolecular addition of an amine N-H bond across a carbon-carbon double or triple bond. Iron-catalyzed intramolecular hydroamination of unactivated olefins has been shown to be a mild and efficient method for constructing pyrrolidines. thieme-connect.de

Reductive Amination: Gold nanoparticles have been utilized as catalysts for the reductive amination of carbonyl compounds, providing another route to N-heterocycles. mdpi.com

Palladium-Catalyzed Amination: Palladium catalysts are widely used for the intramolecular amination of alkenes. rsc.org The process typically begins with an aminopalladation step, and the subsequent reaction of the resulting alkyl-palladium intermediate can be controlled to yield a variety of functionalized pyrrolidines. rsc.org

Ring-Closing Reactions and Intramolecular Amination Pathways

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. thieme-connect.com This reaction, often catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the formation of a carbon-carbon double bond within a molecule, leading to cyclization. acs.org

Key features of RCM in pyrrolidine synthesis include:

Substrate Scope: RCM can be applied to a variety of diene or enyne precursors containing a nitrogen atom to form the pyrrolidine ring. acs.orgorganic-chemistry.org The reaction is tolerant of various functional groups. organic-chemistry.org

Efficiency: The development of highly active and air-stable ruthenium catalysts has made RCM a highly efficient and practical method for synthesizing a wide range of cyclic products. acs.orgorganic-chemistry.org

Tandem Reactions: RCM can be integrated into tandem reaction sequences, allowing for the rapid construction of complex molecular architectures. researchgate.net

Intramolecular amination of organoboronates represents another pathway to pyrrolidines, proceeding through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective method for pyrrolidine synthesis with high regio- and chemoselectivity. organic-chemistry.org

Stereoselective Reduction of Precursor Heterocycles

The stereoselective reduction of substituted pyrroles presents a direct route to functionalized pyrrolidines with the potential to create multiple new stereocenters. acs.org This method relies on the delivery of hydrogen from one face of the pyrrole (B145914) ring, often directed by existing stereocenters on substituents. acs.orgacs.org

Key aspects of this strategy include:

Catalyst Systems: Heterogeneous catalysts, such as rhodium on alumina (B75360) (Rh/Al2O3) and palladium on carbon (Pd/C), are commonly employed for the hydrogenation of the pyrrole ring. acs.orgnih.gov

Diastereoselectivity: The presence of a stereogenic center on a substituent can effectively direct the hydrogenation, leading to high diastereoselectivity in the formation of the pyrrolidine ring. acs.orgacs.org It is believed that the initial reduction of a functional group on the side chain can create a stereocenter that then directs the subsequent reduction of the pyrrole ring. acs.orgnih.gov

Substrate Control: The stereochemical outcome is influenced by the nature of the substituent and its stereochemistry. For instance, a hydroxyl group on a side chain can direct the hydrogenation to the face of the pyrrole opposite to it. acs.org

This approach offers a convenient method for the synthesis of highly substituted and stereochemically complex pyrrolidines from readily available pyrrole precursors. acs.orgnih.gov

Targeted Synthesis of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol and Related Hydroxylated Pyrrolidines

The synthesis of this compound and its analogs often involves the stereoselective introduction of the hydroxyl group at the C-3 position of the pyrrolidine ring.

Stereoselective Introduction of the Pyrrolidin-3-ol Moiety

Several methods have been developed for the stereoselective synthesis of 3-hydroxypyrrolidines. These strategies often rely on starting from chiral precursors or employing stereoselective reactions.

One common approach involves the use of naturally occurring chiral molecules. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through a condensation reaction with benzylamine (B48309) followed by reduction. google.com Another starting material is glutamic acid, which can be converted to chiral 4-amino-2-hydroxybutyric acid, a precursor for 3-hydroxypyrrolidine. google.comgoogle.com

A concise and stereoselective synthesis of 2,5-disubstituted 3-hydroxypyrrolidines has been developed involving the reductive annulation of β-iminochlorohydrins. acs.orgnih.gov This method provides rapid access to 2,5-syn-pyrrolidines and has been successfully applied to the synthesis of the natural product (+)-preussin. acs.orgnih.gov

Biocatalytic approaches have also been explored. For instance, the hydroxylation of N-protected pyrrolidines using the microorganism Sphingomonas sp. HXN-200 can produce both (R)- and (S)-N-protected 3-hydroxypyrrolidines. nih.gov The enantioselectivity of this biotransformation can be influenced by the choice of the N-protecting group, allowing for the preparation of either enantiomer. nih.gov

A patented method for producing optically pure (S)-3-hydroxypyrrolidine involves the hydrogenation of a nitrile group in a precursor molecule, leading to in-situ intramolecular cyclization. google.com Another patented process starts from optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes a series of transformations including protection, reduction, and cyclization to yield (S)-3-hydroxypyrrolidine. google.com

The table below summarizes some of the key synthetic approaches to chiral 3-hydroxypyrrolidines.

| Starting Material | Key Transformation(s) | Product | Reference(s) |

| Natural Malic Acid | Condensation with benzylamine, reduction | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

| Glutamic Acid | Conversion to 4-amino-2-hydroxybutyric acid, cyclization | Chiral 3-hydroxypyrrolidine | google.comgoogle.com |

| β-Ketochlorohydrins | Reductive amination, reductive annulation of β-iminochlorohydrins | 2,5-disubstituted 3-hydroxypyrrolidines | acs.orgnih.gov |

| N-protected pyrrolidines | Biocatalytic hydroxylation with Sphingomonas sp. HXN-200 | (R)- or (S)-N-protected 3-hydroxypyrrolidines | nih.gov |

| Nitrile-containing precursor | Catalytic hydrogenation and in-situ cyclization | Chiral 3-hydroxypyrrolidine | google.com |

| 4-amino-(S)-2-hydroxybutyric acid | Protection, reduction, cyclization | (S)-3-hydroxypyrrolidine | google.com |

| N-allyl-N-(2-bromoallyl)amine | Iron-catalyzed cross-coupling, RCM, hydrogenation | 3-substituted pyrrolidines | thieme-connect.com |

N-Arylation Strategies for Pyridin-2-yl Linkage

The formation of the N-aryl bond between the pyrrolidine nitrogen and the pyridine (B92270) ring is a critical step in the synthesis of this compound. Various N-arylation strategies have been developed to achieve this transformation efficiently.

One common approach involves the palladium-catalyzed coupling of a γ-(N-arylamino)alkene with a vinyl bromide to produce N-aryl-2-allyl pyrrolidines. nih.gov This method can be extended to a tandem N-arylation/carboamination sequence, allowing for the one-pot synthesis of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov These reactions often proceed with high diastereoselectivity. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann or Goldberg reaction, provides another powerful tool for this purpose. mdpi.com While traditional Ullmann conditions can be harsh, modern methods utilize ligands to facilitate the reaction under milder conditions. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been employed as a ligand in the copper-catalyzed N-arylation of amides, demonstrating the potential for creating N-aryl bonds with various aryl halides. mdpi.com

Furthermore, direct arylation techniques are being explored. A facile method for the N-arylation of azacycles involves the reaction of arylamines with cyclic ethers in the presence of phosphorus oxychloride (POCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Additionally, Brønsted acid-catalyzed arylation of halopurines in fluoroalcohols has been reported, showcasing an alternative to metal-catalyzed methods. mdpi.com

The table below summarizes key aspects of different N-arylation strategies.

| Method | Catalyst/Reagent | Key Features |

| Palladium-catalyzed Carboamination | Palladium catalyst | High diastereoselectivity for substituted pyrrolidines. nih.gov |

| Copper-catalyzed N-Arylation | Copper iodide, Ligand | Can be performed under milder conditions with appropriate ligands. mdpi.com |

| Direct N-Arylation | POCl3, DBU | Efficient for the synthesis of N-aryl-substituted azacycles. organic-chemistry.org |

| Brønsted Acid-catalyzed Arylation | Brønsted acid (e.g., TfOH) | Metal-free approach. mdpi.com |

Derivatization from Pyrrolidin-3-ol Precursors

The chiral precursor, (S)-pyrrolidin-3-ol, serves as a versatile building block for the synthesis of this compound and its analogs. sigmaaldrich.combldpharm.com The hydroxyl group and the secondary amine of the pyrrolidin-3-ol moiety offer sites for various chemical modifications.

A primary method for synthesizing the target compound is through the N-arylation of (S)-pyrrolidin-3-ol with a suitable 2-substituted pyridine, such as 2-halopyridine. This nucleophilic substitution reaction directly forms the desired pyridin-2-yl linkage. The reactivity of 2-halopyridines can be enhanced, for instance, by conversion to the corresponding N-oxide, which can facilitate arylation with Grignard reagents. nih.gov

The synthesis of the (S)-pyrrolidin-3-ol precursor itself is a critical aspect. One established method involves the reduction of optically active 4-chloro-3-hydroxybutyronitrile. google.com This precursor can be obtained from the reaction of epichlorohydrin (B41342) with an appropriate amine. google.com Another approach starts from hydroxyproline, which can be decarboxylated to yield 3-pyrrolidinol (B147423). google.com

The table below outlines some of the key precursors and their roles in the synthesis of derivatized pyrrolidinols.

| Precursor | Synthetic Role |

| (S)-Pyrrolidin-3-ol | Chiral building block for N-arylation. sigmaaldrich.combldpharm.com |

| (S)-4-Chloro-3-hydroxybutyronitrile | Intermediate for the synthesis of (S)-pyrrolidin-3-ol. google.com |

| Epichlorohydrin | Starting material for the synthesis of 4-amino-3-hydroxybutyronitrile derivatives. google.com |

| Hydroxyproline | Can be converted to 3-pyrrolidinol through decarboxylation. google.com |

Emerging Synthetic Pathways for Pyrrolidine-Pyridine Hybrid Systems

The development of novel synthetic methods for constructing pyrrolidine-pyridine hybrid systems continues to be an active area of research, driven by the need for more efficient and diverse molecular architectures. tandfonline.commdpi.com

Multicomponent reactions (MCRs) are emerging as a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. tandfonline.com For instance, a one-pot synthesis of pyrrolidine derivatives can be achieved through the reaction of amines, aromatic aldehydes, and a cyclopropanecarboxylate (B1236923) in the presence of ceric ammonium (B1175870) nitrate (B79036) and sodium iodide. tandfonline.com

Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by [3+2] dipolar cycloaddition reactions, offers a versatile route to highly functionalized pyrrolidines. nih.gov This method allows for the construction of the pyrrolidine ring with control over stereochemistry. nih.gov

Furthermore, innovative cyclization strategies are being explored. For example, a palladium-catalyzed reaction of vinyl iodides and N-tosylhydrazones can generate η3-allyl ligands, which upon intramolecular trapping with nitrogen nucleophiles, yield various cyclic amines, including pyrrolidines. organic-chemistry.org

These emerging pathways provide promising alternatives to traditional methods, often offering increased efficiency, atom economy, and access to a broader range of structural diversity in pyrrolidine-pyridine hybrid systems.

Ligand Chemistry and Metal Complexation of S 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Coordination Modes of Pyrrolidine-Pyridine Ligands in Transition Metal Catalysis

Pyrrolidine-pyridine based ligands, such as (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, are primarily utilized as bidentate ligands in transition metal catalysis. rsc.orgrsc.org Coordination with a metal center typically occurs through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the pyrrolidine (B122466) ring. This chelation forms a stable five-membered ring that includes the metal atom, which is a favorable conformation in coordination chemistry.

The specific coordination geometry depends on the metal, its oxidation state, and the other ligands present in the coordination sphere. When a ligand like this compound coordinates to a transition metal, it can induce the formation of various complex geometries. For instance, with metals that favor octahedral geometry, the ligand will occupy two coordination sites. acs.org In other cases, such as with certain iridium complexes, square planar geometries can be formed. acs.org

The interaction is not merely a simple donation of electrons. The pyridine ring, an aromatic heterocycle, and the saturated pyrrolidine ring have different electronic properties. The pyrrolidine nitrogen is a classic sigma-donor, while the pyridine nitrogen can participate in both sigma-donation and pi-backbonding. This electronic versatility allows the ligand to stabilize a range of transition metal oxidation states. In some cases, particularly with silicon, germanium, and tin, pyridine-olate ligands (structurally related to pyridine-pyrrolidine ligands) have shown the ability to form hypercoordinate structures, where the pyridine nitrogen has a long-range interaction with the central atom, capping a face of the coordination polyhedron. mdpi.com

Chiral Ligand Design for Asymmetric Metal-Catalyzed Reactions

The design of chiral ligands is fundamental to asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The effectiveness of this compound as a chiral ligand stems from several key structural features.

This rigid and well-defined chiral pocket around the metal center is essential for effective asymmetric induction. researchgate.net The ligand creates a chiral environment that forces the substrate of the reaction to approach the metal's active site from a specific direction, favoring the formation of one enantiomer of the product. The hydroxyl group at the C3 position can also play a secondary role, potentially forming non-covalent interactions, such as hydrogen bonds, with the substrate or other components of the reaction, further enhancing stereochemical control. acs.orgrsc.org This concept of using non-covalent interactions to organize the transition state is a powerful strategy in modern catalyst design. acs.org

The design principle involves creating a stable and sterically demanding chiral environment that can effectively discriminate between the two prochiral faces of a substrate or two enantiomers in a kinetic resolution. The combination of the planar pyridine unit and the non-planar, chiral pyrrolidine ring in this compound provides an excellent scaffold for achieving this.

Influence of Ligand Stereochemistry on Catalytic Performance

The absolute stereochemistry of the ligand has a direct and predictable impact on the stereochemical outcome of the catalyzed reaction. In a well-designed catalytic system, the (S)-configuration of the ligand will consistently produce one enantiomer of the product in excess, while the corresponding (R)-ligand would produce the opposite enantiomer. This relationship is a cornerstone of asymmetric catalysis.

The influence of the ligand's stereochemistry is transmitted through the chiral metallic complex. The helical twist of the bidentate ligand around the metal can generate a chiral center at the metal itself (atropisomerism), leading to either a left-handed (Λ) or right-handed (Δ) configuration. acs.org The (S)-stereocenter in the ligand will favor the formation of one of these metal-centered configurations, which in turn dictates the enantioselectivity of the reaction. acs.org

The performance of a chiral catalyst is typically measured by the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer over the other. In many reactions catalyzed by transition metals bearing chiral pyrrolidine-based ligands, high enantioselectivities are achieved. For example, in asymmetric hydrogenations, cyclizations, or carbon-carbon bond-forming reactions, the precise spatial arrangement of the pyridine and pyrrolidine moieties controls the approach of the substrate, leading to high ee values. The modification of steric and electronic properties of the ligand can significantly influence this enantioselectivity. acs.orgnih.gov

Below is a representative data table illustrating the typical performance of a chiral pyrrolidine-based ligand in an asymmetric catalytic reaction.

This table provides illustrative data for typical reactions where chiral pyrrolidine-based ligands are used and does not represent specific experimental results for this compound without direct citation.

Reactivity and Mechanistic Investigations of S 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen and Hydroxyl Group

The pyrrolidine ring in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol contains two key nucleophilic centers: the secondary amine nitrogen and the hydroxyl group. The nitrogen atom, with its lone pair of electrons, readily participates in nucleophilic substitution and addition reactions. For instance, the pyrrolidine moiety can be introduced into various molecular scaffolds through reactions with electrophilic partners.

The hydroxyl group on the pyrrolidin-3-ol portion of the molecule also functions as a nucleophile. Its reactivity is typical of a secondary alcohol, allowing for reactions such as etherification and esterification under appropriate conditions. The interplay between the nucleophilicity of the nitrogen and the hydroxyl group can be influenced by reaction conditions, such as pH, which can alter the protonation state of these functional groups.

A variety of pyrrolidine-based organocatalysts have been synthesized, highlighting the versatility of the pyrrolidine scaffold in asymmetric synthesis. mdpi.com These catalysts often exploit the nucleophilic character of the pyrrolidine nitrogen to initiate catalytic cycles. mdpi.com

Aromatic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring of this compound is an electron-deficient aromatic system. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the ring nitrogen. Conversely, electrophilic aromatic substitution on the pyridine ring is generally more challenging and typically requires harsh reaction conditions.

Computational studies on the SNAr reactions of thiophene (B33073) derivatives with pyrrolidine have provided insights into the mechanism of such transformations. nih.gov These studies indicate a stepwise pathway involving the initial addition of pyrrolidine to an electron-deficient carbon, followed by the elimination of a leaving group. nih.gov This mechanistic understanding can be extrapolated to the reactivity of the pyridine ring in this compound. The presence of activating groups on the pyridine ring can significantly influence the rate and regioselectivity of nucleophilic attack.

The synthesis of various substituted pyridin-2(1H)-ones has been achieved through multi-step synthetic sequences involving Suzuki-Miyaura coupling and other transformations, demonstrating the chemical tractability of the pyridine core. nih.gov

Stereochemical Outcomes in Reactions Involving the Chiral Center of the Pyrrolidin-3-ol Moiety

The (S)-configuration of the chiral center at the 3-position of the pyrrolidin-3-ol moiety plays a crucial role in the stereochemical outcome of reactions involving this compound. This stereocenter can direct the approach of incoming reagents, leading to diastereoselective or enantioselective transformations.

In the field of organocatalysis, the stereochemistry of pyrrolidine-based catalysts is fundamental to achieving high levels of enantioselectivity in various asymmetric reactions, such as aldol (B89426) and Michael additions. mdpi.com The defined spatial arrangement of the substituents on the chiral pyrrolidine ring creates a chiral environment that differentiates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product.

For example, the development of bifunctional organocatalysts incorporating a chiral pyrrolidine unit and a hydrogen-bonding donor has proven effective in promoting asymmetric reactions with excellent stereocontrol. mdpi.com The precise orientation of the catalytic groups, dictated by the stereochemistry of the pyrrolidine ring, is essential for efficient stereochemical communication during the reaction.

Reaction Pathway Analysis and Intermediate Characterization in Transformations Involving the Compound

The investigation of reaction pathways and the characterization of intermediates are critical for understanding the mechanisms of transformations involving this compound. Mechanistic studies often employ a combination of experimental techniques and computational methods.

For instance, in copper-catalyzed C-H amination reactions for the synthesis of pyrrolidines, mechanistic studies have involved the isolation and structural characterization of key copper intermediates. nih.gov These studies, supported by density functional theory (DFT) calculations, have helped to elucidate the catalytic cycle and the roles of various components in the reaction. nih.gov

Similarly, the study of nucleophilic aromatic substitution reactions has benefited from computational analysis of the reaction mechanism. nih.gov DFT calculations can provide detailed information about the energy profile of the reaction, including the structures of transition states and intermediates, which helps in understanding the factors that control the reaction rate and selectivity. nih.gov The formation of zwitterionic intermediates is a common feature in the stepwise mechanism of SNAr reactions. nih.gov

Computational Chemistry and Spectroscopic Characterization of S 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Advanced Spectroscopic Investigations for Structural Elucidation (Beyond Basic Identification)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

The absence of this specific data highlights a unique opportunity for researchers in the fields of computational chemistry, organic synthesis, and spectroscopy to contribute valuable knowledge to the understanding of pyridine-pyrrolidinol derivatives. Such studies would be instrumental in elucidating the structure-property relationships of this class of compounds, which could have implications for their potential applications in areas such as catalysis and medicinal chemistry.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The demand for enantiomerically pure pyrrolidine (B122466) derivatives, key building blocks in many pharmaceuticals, drives the ongoing effort to develop more efficient and sustainable synthetic methods. mdpi.com Current research focuses on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Continuous reaction streams in microreactors. | Improved safety, scalability, and process control. mdpi.com |

| Biomass Valorization | Conversion of renewable feedstocks (e.g., levulinic acid) into valuable chemicals. researchgate.net | Reduced reliance on fossil fuels, increased sustainability. |

| Cascade Reactions | Multiple bond-forming events in a single pot. researchgate.net | Increased efficiency, reduced purification steps, atom economy. |

These innovative approaches aim to provide more direct and environmentally benign pathways to (S)-1-(pyridin-2-yl)pyrrolidin-3-ol and its derivatives, making these crucial chiral building blocks more accessible for various applications.

Exploration of Expanded Catalytic Applications in Complex Asymmetric Synthesis

The pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being highly effective in a multitude of asymmetric transformations. nih.govnih.govresearchgate.net The unique structural features of this compound, combining a chiral pyrrolidine ring with a coordinating pyridine (B92270) moiety, make it a promising ligand and catalyst for a wide range of reactions.

Future research will likely focus on expanding the catalytic utility of this compound and its derivatives in increasingly complex asymmetric syntheses. A significant area of exploration is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a powerful method for constructing stereochemically rich spiropyrrolidine heterocycles. rsc.orgmdpi.com These structures are prevalent in many biologically active natural products and pharmaceuticals. rsc.org

Furthermore, the development of bifunctional catalysts derived from this compound is a key area of interest. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. The application of such catalysts in aldol (B89426) reactions, Michael additions, and Mannich reactions is expected to yield novel and efficient routes to complex chiral molecules. nih.gov The use of diarylprolinol silyl (B83357) ethers, a related class of organocatalysts, has already demonstrated significant success in the asymmetric functionalization of aldehydes. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design of Derivatives and Catalytic Systems

Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of new catalysts and chemical processes. mdpi.comnih.govbohrium.com In the context of this compound, advanced computational modeling offers a powerful approach to predict the properties and catalytic performance of its derivatives.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, identify transition states, and predict the outcomes of catalytic cycles. bohrium.comsciforum.net This fundamental understanding allows for the rational design of new catalysts with improved activity and selectivity. For example, by modeling the interactions between a catalyst, substrates, and solvent, researchers can identify key structural modifications that are likely to enhance catalytic performance. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another valuable computational tool. scispace.comresearchgate.net By correlating the structural features of a series of compounds with their observed biological activity or catalytic performance, QSAR models can be used to predict the properties of novel, untested molecules. scispace.comresearchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. bohrium.com Molecular dynamics (MD) simulations further complement these approaches by providing insights into the dynamic behavior of catalyst-substrate complexes, helping to validate docking results and assess the stability of proposed structures. researchgate.netnih.gov

| Computational Method | Application in Catalyst Design |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst activity and selectivity. bohrium.comsciforum.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity or catalytic performance of new derivatives. scispace.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of catalyst-substrate complexes. researchgate.netnih.gov |

The integration of these computational methods will enable a more predictive and efficient approach to the design of next-generation catalysts based on the this compound scaffold.

Integration with Materials Science for Functional Chiral Materials

The unique chiral and coordinating properties of this compound and its derivatives make them attractive building blocks for the creation of novel functional materials. The incorporation of this chiral motif into polymers, metal-organic frameworks (MOFs), and other extended structures can impart chirality to the resulting material, opening up new possibilities in areas such as enantioselective separations, sensing, and asymmetric catalysis.

The development of chiral polymers incorporating pyrrolidine units is a promising area of research. These materials could find applications as chiral stationary phases in chromatography for the separation of enantiomers or as recyclable catalysts for asymmetric reactions. The pyridine nitrogen of this compound provides a convenient handle for coordination to metal centers, suggesting its potential use in the construction of chiral MOFs. These porous materials could exhibit enantioselective adsorption or catalytic properties.

Furthermore, the ability of the pyrrolidine scaffold to influence molecular assembly can be harnessed to create supramolecular structures with defined chirality. The non-planar nature of the pyrrolidine ring contributes to an increased three-dimensional coverage, which can be advantageous in the design of materials with specific recognition properties. nih.gov As research in this area progresses, the integration of this compound into functional materials is expected to lead to the development of innovative technologies with a wide range of applications.

Q & A

Q. What are the recommended synthetic routes and purification methods for (S)-1-(pyridin-2-yl)pyrrolidin-3-ol?

The synthesis typically involves:

- Starting Materials : Pyridine derivatives and functionalized pyrrolidines (e.g., hydroxyl-substituted pyrrolidine precursors).

- Reaction Conditions : Catalytic asymmetric synthesis under controlled temperature (e.g., 60–80°C) and inert atmospheres (N₂/Ar). Chiral catalysts like metal-ligand complexes may be employed to achieve enantioselectivity .

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the (S)-enantiomer. Purity ≥95% is typically confirmed via HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm stereochemistry and hydroxyl/pyridine group positions. Key signals include pyridine protons (δ 8.3–8.5 ppm) and pyrrolidine C3-OH (δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (164.20 g/mol) and fragmentation patterns.

- Chiral HPLC : To determine enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. What common chemical reactions and reagents are relevant to modifying this compound?

- Oxidation : KMnO₄ or CrO₃ oxidizes the hydroxyl group to a ketone, yielding pyridine-2-carbaldehyde derivatives.

- Reduction : NaBH₄ selectively reduces the pyridine ring to piperidine under acidic conditions.

- Substitution : Electrophilic substitution (e.g., nitration) on the pyridine ring requires HNO₃/H₂SO₄ at 0–5°C .

Advanced Research Questions

Q. How can synthesis scalability be optimized without compromising enantiomeric purity?

- Continuous Flow Reactors : Enable precise control of reaction parameters (residence time, mixing efficiency) to achieve >90% yield.

- Green Chemistry : Solvent recycling (e.g., ethanol) and catalyst recovery (e.g., immobilized chiral catalysts) reduce waste .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and enantioselectivity in real time.

Q. What strategies address stereochemical instability during storage or reaction?

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent racemization under acidic/basic conditions.

- Low-Temperature Storage : Store at –20°C in anhydrous solvents (e.g., THF) to minimize epimerization .

Q. How should contradictory data in reaction outcomes (e.g., variable yields) be systematically analyzed?

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors.

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps.

- Cross-Validation : Compare results with analogous compounds (e.g., (R)-enantiomer or hydroxyl-free pyrrolidine derivatives) .

Q. How does this compound compare to structurally similar compounds in biological activity?

- Enantiomer Comparison : The (R)-enantiomer shows reduced binding affinity to nicotinic acetylcholine receptors (nAChRs) due to steric clashes in chiral pockets .

- Hydroxyl Group Impact : Removal of the hydroxyl group (e.g., 2-(pyridin-2-yl)pyrrolidine) decreases solubility and abolishes hydrogen-bonding interactions in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.